Albonoursin
Overview
Description
Albonoursin, also known as cyclo(L-phenylalanine-L-leucine), is a diketopiperazine compound produced by the bacterium Streptomyces noursei. It is one of the simplest representatives of the diketopiperazine family, which are secondary metabolites primarily produced by microorganisms.
Scientific Research Applications
Albonoursin has several scientific research applications due to its biological activities:
Chemistry: Used as a model compound to study diketopiperazine biosynthesis and chemical properties.
Biology: Investigated for its antibacterial properties and potential use in controlling bacterial infections.
Medicine: Explored for its potential as an antibacterial agent and its role in developing new antibiotics.
Future Directions
The biosynthetic gene cluster of Albonoursin (albABC) has been isolated and this should help to elucidate the mechanism of DKP formation, totally independent of NRPS, and to characterize novel DKP biosynthetic pathways that could be engineered to increase the molecular diversity of DKP derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of albonoursin can be achieved through the treatment of the ester of 2-(2-chloroacetamido)-2-alkenoic acid with ammonia, leading to the formation of 3-alkylidene-2,5-piperazinedione. Specifically, 2-(2-chloroacetamido)-4-methyl-2-pentenoic acid, derived from the condensation of 4-methyl-2-oxopentanoic acid with chloroacetonitrile or the pyrolysis of 2,2-bis(2-chloroacetamido)-4-methylpentanoic acid, is converted to the ethyl ester, which is then treated with ammonia to yield 3-isobutylidene-2,5-piperazinedione. This intermediate is further condensed with benzaldehyde to produce this compound .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces noursei under specific conditions. The bacterium is grown in a suitable medium, and the compound is extracted from the culture. The biosynthetic gene cluster responsible for this compound production includes the genes albA, albB, and albC, which encode the necessary enzymes for its biosynthesis .
Chemical Reactions Analysis
Types of Reactions: Albonoursin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it readily undergoes bromination, forming a dibromide derivative. Acid decomposition of this compound yields phenylpyruvic acid and acetone .
Common Reagents and Conditions:
Oxidation: Cyclic dipeptide oxidase catalyzes the formation of unsaturations in this compound.
Reduction: Hydrogenation reactions can be used to reduce the unsaturated bonds in this compound.
Substitution: Halogenation reactions, such as bromination, can replace hydrogen atoms in this compound with halogen atoms.
Major Products:
Oxidation: Formation of unsaturated diketopiperazine derivatives.
Reduction: Saturated diketopiperazine derivatives.
Substitution: Dibromide derivatives of this compound.
Mechanism of Action
The antibacterial activity of albonoursin is attributed to its ability to disrupt bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of bacterial cell walls, leading to cell lysis and death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Albonoursin is compared with other diketopiperazine compounds such as:
Cyclo(L-phenylalanine-L-proline): An antifungal diketopiperazine.
Cyclo(L-phenylalanine-trans-4-hydroxy-L-proline): Another antifungal diketopiperazine.
Bicyclomycin: An antibacterial diketopiperazine used as a food additive to prevent diarrhea in livestock.
Uniqueness: this compound is unique due to its simple structure and the presence of unsaturated bonds, which contribute to its biological activity. Its biosynthesis is also distinct as it is independent of nonribosomal peptide synthetases, relying instead on cyclic dipeptide oxidase .
Properties
IUPAC Name |
(3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,19)(H,17,18)/b12-8-,13-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIIOYPBHIZBOD-JMVBYTIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\1/C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318208 | |
Record name | Albonoursin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222-90-8 | |
Record name | Albonoursin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Albonoursin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albonoursin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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